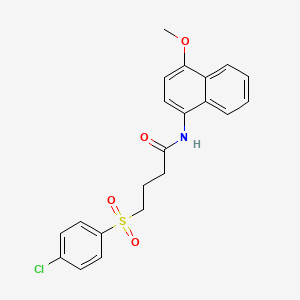

4-((4-chlorophenyl)sulfonyl)-N-(4-methoxynaphthalen-1-yl)butanamide

Beschreibung

4-((4-chlorophenyl)sulfonyl)-N-(4-methoxynaphthalen-1-yl)butanamide is a synthetic organic compound known for its diverse applications in various fields of scientific research. This compound features a complex structure with a chlorophenyl group, a sulfonyl group, and a methoxynaphthalenyl group, making it a subject of interest for chemists and researchers.

Eigenschaften

IUPAC Name |

4-(4-chlorophenyl)sulfonyl-N-(4-methoxynaphthalen-1-yl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClNO4S/c1-27-20-13-12-19(17-5-2-3-6-18(17)20)23-21(24)7-4-14-28(25,26)16-10-8-15(22)9-11-16/h2-3,5-6,8-13H,4,7,14H2,1H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAOAYHBTEXXUGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-chlorophenyl)sulfonyl)-N-(4-methoxynaphthalen-1-yl)butanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the sulfonylation of 4-chlorophenyl with a suitable sulfonyl chloride, followed by the coupling of the resulting intermediate with 4-methoxynaphthalen-1-ylamine under controlled conditions. The reaction conditions often involve the use of organic solvents, catalysts, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and purification techniques such as crystallization and chromatography to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-((4-chlorophenyl)sulfonyl)-N-(4-methoxynaphthalen-1-yl)butanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

4-((4-chlorophenyl)sulfonyl)-N-(4-methoxynaphthalen-1-yl)butanamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research explores its potential therapeutic applications, such as anti-inflammatory or anticancer properties.

Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 4-((4-chlorophenyl)sulfonyl)-N-(4-methoxynaphthalen-1-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the compound’s structure allows it to fit into binding pockets of target molecules, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- **4-((4-chlorophenyl)sulfonyl)-N-(4-methoxynaphthalen-1-yl)methanamine

- **4-((4-chlorophenyl)sulfonyl)-N-(4-methoxynaphthalen-1-yl)ethanamide

Uniqueness

Compared to similar compounds, 4-((4-chlorophenyl)sulfonyl)-N-(4-methoxynaphthalen-1-yl)butanamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its longer butanamide chain may also influence its solubility, stability, and interaction with biological targets, making it a valuable compound for various research applications.

Biologische Aktivität

The compound 4-((4-chlorophenyl)sulfonyl)-N-(4-methoxynaphthalen-1-yl)butanamide is a sulfonamide derivative that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

- Molecular Formula : C18H20ClN1O3S

- Structural Features :

- A butanamide backbone.

- A sulfonyl group attached to a chlorophenyl ring.

- A methoxynaphthalenyl moiety.

Antibacterial Activity

Research indicates that compounds with similar sulfonamide structures exhibit varying degrees of antibacterial activity. For instance, a study highlighted that certain sulfonamide derivatives demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis . The mechanism of action typically involves inhibition of bacterial folic acid synthesis.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been evaluated, particularly against acetylcholinesterase (AChE) and urease. In one study, derivatives showed strong inhibitory effects on urease with IC50 values significantly lower than standard drugs . This suggests a promising application in treating conditions related to urease-producing pathogens.

Anti-inflammatory and Antitumor Activities

Sulfonamide derivatives have also been studied for their anti-inflammatory properties. The anti-inflammatory activity can be attributed to the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. Additionally, some studies have reported antitumor effects associated with similar compounds, indicating their potential in cancer chemotherapy .

Study 1: Structure-Activity Relationship

A comprehensive study examined various sulfonamide derivatives, including those structurally related to the target compound. The findings indicated that modifications on the phenyl and naphthyl rings significantly influenced biological activity. For example, introducing electron-withdrawing groups enhanced antibacterial potency .

Study 2: In Vivo Efficacy

In vivo studies involving animal models demonstrated that the compound exhibited significant anti-inflammatory effects when administered at specific dosages. The results showed a marked reduction in edema and inflammatory markers compared to control groups .

Data Table: Biological Activity Overview

Q & A

Q. What are the established synthetic routes for 4-((4-chlorophenyl)sulfonyl)-N-(4-methoxynaphthalen-1-yl)butanamide, and what conditions optimize yield?

The synthesis typically involves a multi-step process:

- Step 1: Formation of the sulfonyl chloride intermediate via chlorosulfonation of 4-chlorophenyl derivatives under anhydrous conditions with ClSO₃H or SOCl₂ .

- Step 2: Amide coupling using reagents like EDCl/HOBt or DCC to react the sulfonyl chloride with 4-methoxynaphthalen-1-amine. Solvents such as DCM or THF are used at 0–25°C .

- Optimization: Yield improvements (>75%) are achieved by controlling stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and using inert atmospheres to prevent hydrolysis .

Q. What spectroscopic and chromatographic methods validate the compound’s purity and structural integrity?

- NMR (¹H/¹³C): Assigns protons and carbons in the sulfonyl, naphthalene, and amide moieties. For example, the sulfonyl group’s deshielded protons appear at δ 7.8–8.2 ppm .

- HPLC/GC: Monitors reaction progress and purity (>95%) using C18 columns (acetonitrile/water mobile phase) .

- Mass Spectrometry (ESI-MS): Confirms molecular weight (e.g., [M+H]⁺ at m/z 439.2) .

Q. How is X-ray crystallography applied to resolve the compound’s 3D structure?

- Crystallization: Diffraction-quality crystals are grown via vapor diffusion using ethanol/water mixtures .

- Refinement: SHELX programs (e.g., SHELXL) refine the structure, analyzing bond lengths (C–S: ~1.76 Å) and angles (C–S–O: ~106°) to confirm stereochemistry .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved during structural validation?

- Variable Temperature NMR: Resolves dynamic effects causing unexpected splitting, especially in sulfonamide protons .

- 2D Techniques (HSQC, HMBC): Correlate ambiguous signals, such as distinguishing naphthalene C–H couplings from aromatic sulfonyl protons .

- Orthogonal Methods: Cross-validate with IR (amide I band at ~1650 cm⁻¹) and elemental analysis (±0.3% deviation) .

Q. What strategies guide structure-activity relationship (SAR) studies for this compound’s biological activity?

- Analog Synthesis: Modify substituents (e.g., replace 4-methoxy with ethoxy) to assess impact on enzyme inhibition .

- Docking Simulations: Use AutoDock Vina to predict binding affinities to targets like COX-2 or bacterial dihydropteroate synthase .

- Bioassays: Test analogs in microbial growth inhibition (MIC ≤ 5 µg/mL) or anti-inflammatory assays (IC₅₀ for COX-2) to correlate substituent effects .

Q. What experimental approaches elucidate the compound’s mechanism of action in enzyme inhibition?

- Kinetic Studies: Measure Kᵢ values via Lineweaver-Burk plots under varying substrate concentrations .

- Fluorescence Quenching: Monitor tryptophan residues in target enzymes (e.g., DHPS) to confirm competitive binding .

- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔG, ΔH) for sulfonamide-enzyme interactions .

Q. How can reaction conditions be optimized to mitigate byproducts in large-scale synthesis?

- Solvent Screening: Replace THF with DMF to enhance solubility of intermediates and reduce dimerization .

- Catalyst Tuning: Use DMAP (5 mol%) to accelerate amide coupling and minimize unreacted sulfonyl chloride .

- Process Monitoring: In-line FTIR tracks reaction progression, enabling real-time adjustments to prevent over-chlorination .

Q. What methodologies assess the compound’s stability under physiological conditions?

- Forced Degradation Studies: Expose to pH 1–9 buffers (37°C, 24h) and analyze via HPLC for hydrolytic products (e.g., sulfonic acid derivatives) .

- Light Sensitivity: UV-Vis spectroscopy monitors photodegradation (λ_max shifts) under ICH Q1B guidelines .

- Oxidative Stability: Treat with H₂O₂ (3%) and quantify residual compound using LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.